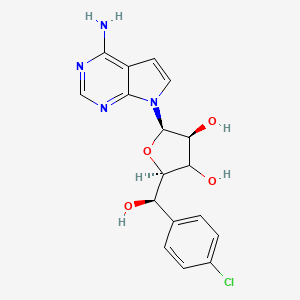
Prmt5-IN-35
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prmt5-IN-35 is a selective inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme that plays a crucial role in the methylation of arginine residues on histones and other proteins. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment, where PRMT5 is often overexpressed .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prmt5-IN-35 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and detailed in specialized chemical literature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process may include the use of automated reactors and stringent quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Prmt5-IN-35 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Prmt5-IN-35 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the role of PRMT5 in various biochemical pathways.
Biology: Helps in understanding the epigenetic regulation of gene expression through arginine methylation.
Industry: Utilized in the development of new therapeutic agents targeting PRMT5.
Mechanism of Action
Prmt5-IN-35 exerts its effects by selectively inhibiting PRMT5, thereby preventing the methylation of arginine residues on target proteins. This inhibition disrupts various cellular processes, including gene expression, RNA splicing, and signal transduction. The molecular targets and pathways involved include the PI3K/AKT/mTOR and ERK signaling pathways, which are crucial for cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Y2431: Another PRMT5 inhibitor with a different scaffold structure.
3039-0164: A non-SAM competitive PRMT5 inhibitor.
Uniqueness
Prmt5-IN-35 is unique due to its high selectivity and potency against PRMT5, making it a valuable tool in both research and therapeutic contexts. Its ability to inhibit PRMT5 without affecting other methyltransferases sets it apart from other inhibitors .
Properties
Molecular Formula |
C17H17ClN4O4 |
|---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
(2R,3S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-(4-chlorophenyl)-hydroxymethyl]oxolane-3,4-diol |
InChI |
InChI=1S/C17H17ClN4O4/c18-9-3-1-8(2-4-9)11(23)14-12(24)13(25)17(26-14)22-6-5-10-15(19)20-7-21-16(10)22/h1-7,11-14,17,23-25H,(H2,19,20,21)/t11-,12?,13+,14-,17-/m1/s1 |
InChI Key |
ITEKIFMGFZAFPM-UHUCENGFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H]2C([C@@H]([C@@H](O2)N3C=CC4=C(N=CN=C43)N)O)O)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(C2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















